1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one involves several steps. One common method includes the reaction of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid with ethyl alcohol under specific conditions. The reaction is typically catalyzed by sulfur trioxide and conducted in dichloroethane at controlled temperatures ranging from 0 to 50°C . This method enhances reaction selectivity and increases the yield of the desired product.
Chemical Reactions Analysis
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It is used in the production of certain herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. In the case of its use as a herbicide, it disrupts the photosynthesis process in plants by inhibiting the enzyme protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which causes cell damage and plant death .
Comparison with Similar Compounds
Similar compounds include:
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid: Known for its use in herbicides like fomesafen.
2-Chloro-4-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
Compared to these compounds, 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one is unique due to its specific structure and the presence of the ethoxy group, which can influence its reactivity and applications.
Properties
CAS No. |
99199-19-6 |
---|---|
Molecular Formula |
C17H12ClF3O4 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-ethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H12ClF3O4/c1-2-23-16-12-8-10(4-5-11(12)15(22)25-16)24-14-6-3-9(7-13(14)18)17(19,20)21/h3-8,16H,2H2,1H3 |
InChI Key |
PICULRORMAQDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.